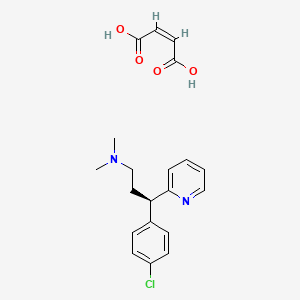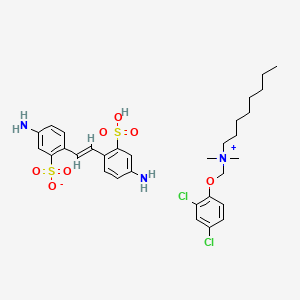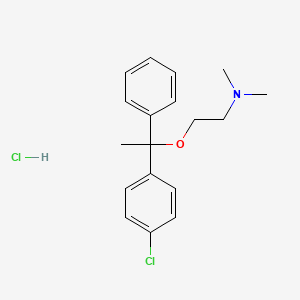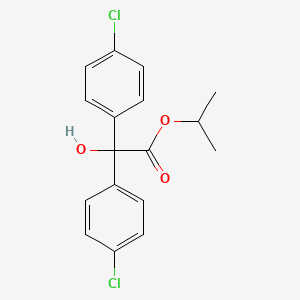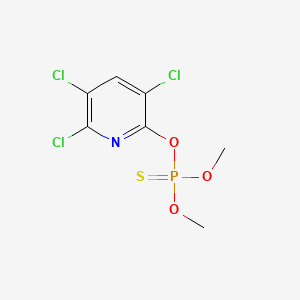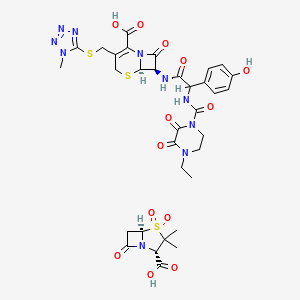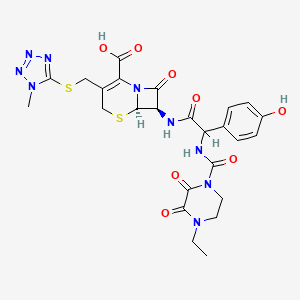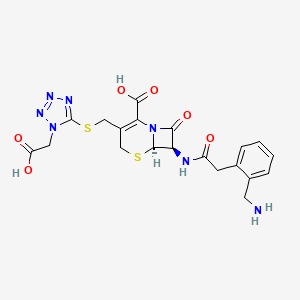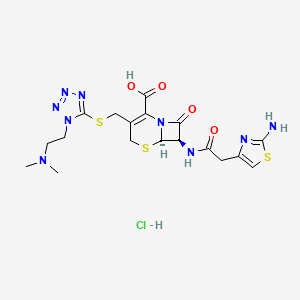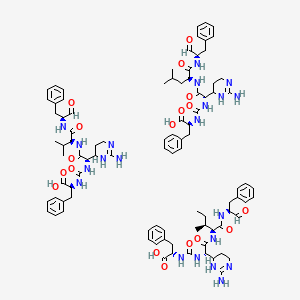
キモスタチン
説明
Chymostatin is a bioactive peptide of microbial origin that acts as a protease inhibitor with selectivity for chymotrypsin-like serine proteases . It is a small molecule that belongs to the class of organic compounds known as dipeptides . These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .
Synthesis Analysis
Chymostatin is a mixture of three components, A, B, and C. The component A being N -[((S)-1-carboxy-2-phenylethyl)-carbamoyl]-α-[2-iminohexahydro-4(S)-pyrimidyl]-L-glycyl-L-leucyl-phenylalaninal. The other two components B and C differ in that the L-leucyl residue is substituted by L-valine and L-isoleucine, respectively .
Molecular Structure Analysis
The molecular structure of Chymostatin is represented by the chemical formula C31H41N7O6 . Its average weight is 607.712 and its monoisotopic weight is 607.311832068 .
Chemical Reactions Analysis
Chymostatin is known to inhibit the activity of several proteases, including chymotrypsin, papain, chymotrypsin-like serine proteinases, chymases, and lysosomal cysteine proteinases such as cathepsins A, B, C, B, H, and L . It weakly inhibits human leucocyte elastase .
Physical And Chemical Properties Analysis
Chymostatin is a crystalline solid that is soluble in acetic acid at a concentration of 20 mg/mL . It has a molecular weight of 607.71 and a melting point of 205 °C .
科学的研究の応用
プロテアーゼ阻害
キモスタチンは、キモトリプシン、パパイン、キモトリプシン様セリンプロテアーゼ、キマーゼ、およびカテプシンA、B、C、B、H、Lなどのリソソームシステインプロテアーゼを含む多くのプロテアーゼの強力な阻害剤です . それは、ヒト白血球エラスターゼを弱く阻害します。 それは、100〜200μg/ml(10〜100μM)の最終濃度で有効です .
工業微生物学およびバイオテクノロジー
キモスタチンは、ペプスタチンと組み合わせて、アスペルギルス・ニガーNRRL-3の培養物における細胞外プロテアーゼ活性を排除することができます . これは、特にアスペルギルスのプロテアーゼが細胞外培地中のタンパク質を分解する可能性のある、組換え異種タンパク質の生産において有用です .
ERストレスとアポトーシスの減弱
キマーゼ阻害剤キモスタチンとレニン阻害剤アリスキレンの組み合わせは、培養された尿細管細胞において脂質過負荷によって誘導されるERストレスとアポトーシスを著しく減弱させることが示されています . これは、細胞内RASが脂質関連腎疾患における役割を担っていることを示唆しています .
商業用酵素の製造
アスペルギルス種は、高い細胞外酵素生産性を一貫して達成できるため、商業用酵素製造プロセスにおいて主力として使用されてきました . キモスタチンは、プロテアーゼ活性を阻害する能力により、これらの酵素の完全性を維持するのに役立ちます .
組換えタンパク質の製造
これらのプロテアーゼ阻害剤を組換えアスペルギルス株の培養物に用いて異種タンパク質を生産するという可能性について、アスペルギルスのプロテアーゼによって以前観察された組換えタンパク質の変性効果を無効にすることができるかどうかを調査します .
脂質関連腎疾患の研究
キモスタチンとアリスキレンの組み合わせは、脂質関連腎疾患における細胞内RASの役割を理解するための研究で使用されてきました .
将来の方向性
Chymostatin has shown potential in the treatment of various diseases. For instance, it has been found to inhibit lung cancer cell proliferation and COVID-19 Mpro in vitro . Additionally, it has been suggested that orally active inhibitors of chymase, such as Chymostatin, may have a place in the treatment of vascular diseases where injury-induced mast cell degranulation contributes to the pathology .
作用機序
Target of Action
Chymostatin is a known inhibitor of chymotrypsin-like serine proteases . It primarily targets Peptide amidase in Pseudomonas maltophilia . Chymase, a chymotrypsin-like serine protease stored in the secretory granules of mast cells, is also a significant target of Chymostatin .
Result of Action
The inhibition of chymase by Chymostatin has several molecular and cellular effects. It can suppress ER stress and apoptosis induced by lipid overload in cultured tubular cells . It also inhibits the proliferation of human H441 lung cancer cells .
Action Environment
The action, efficacy, and stability of Chymostatin can be influenced by various environmental factors. For instance, the presence of lipids can impact the effectiveness of Chymostatin. It has been shown that a combination treatment of Chymostatin and another inhibitor can attenuate lipid-induced renal tubular cell injury . Furthermore, the action of Chymostatin can be influenced by the presence of other enzymes and compounds in the environment .
生化学分析
Biochemical Properties
Chymostatin is a strong inhibitor of many proteases, including chymotrypsin, papain, chymotrypsin-like serine proteinases, chymases, and lysosomal cysteine proteinases such as cathepsins A, B, C, B, H, and L . It weakly inhibits human leucocyte elastase . The compound interacts with these enzymes by binding to their active sites, thereby preventing them from catalyzing the breakdown of proteins.
Cellular Effects
Chymostatin has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to attenuate ER stress and apoptosis induced by lipid overload in kidney tubular cells . This suggests that Chymostatin can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Chymostatin exerts its effects at the molecular level through a variety of mechanisms. It is known to bind to the active sites of various enzymes, thereby inhibiting their activity . This binding interaction can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chymostatin can change over time. For example, it has been shown that Chymostatin-sensitive enzymes diminish vascular tone in renal and extrarenal vascular beds . Moreover, Chymostatin remains complexed and binds to the extracellular matrix, and continues to function for several weeks .
Dosage Effects in Animal Models
The effects of Chymostatin can vary with different dosages in animal models. For instance, in animal models of hypertension and atherosclerosis, Chymostatin may be involved in lipid deposition and intimal and smooth muscle hyperplasia, at least in some vessels .
Transport and Distribution
It is known that upon release, Chymostatin remains complexed and binds to the extracellular matrix .
Subcellular Localization
It is known that Chymostatin is stored in a macromolecular complex within the secretory granules of mast cells
特性
| { "Design of the Synthesis Pathway": "The synthesis of Chymostatin can be achieved through a multi-step process involving the protection of functional groups and subsequent deprotection, amidation, and peptide coupling reactions.", "Starting Materials": [ "L-phenylalanine", "L-tyrosine", "Boc-Val-OH", "Boc-Ala-OH", "Boc-Phe-OH", "Boc-Tyr-OH", "Boc-Lys-OH", "Boc-Asp(OBzl)-OH", "Boc-Gly-OH", "Boc-Pro-OH", "Boc-Leu-OH", "Boc-Ile-OH", "Boc-Arg-OH", "Boc-His(Trt)-OH", "Boc-Cys(4-MeBzl)-OH", "Boc-Met-OH", "Boc-Ser(tBu)-OH", "Boc-Thr(tBu)-OH", "Boc-Asn(Trt)-OH", "Boc-Gln(Trt)-OH", "Boc-Trp(Boc)-OH", "Boc-Tyr(tBu)-OH", "Boc-Asp(OtBu)-OH", "Boc-Glu(OtBu)-OH", "Boc-Arg(Pbf)-OH", "Boc-Lys(Boc)-OH", "Boc-His(Boc)-OH", "Boc-Lys(ClZ)-OH", "Boc-Asp(OcHex)-OH", "Boc-Thr(But)-OH", "Boc-Asn(Trt)-OH", "Boc-Gln(Trt)-OH", "Boc-Arg(Pmc)-OH", "Boc-Lys(Boc)-OH", "Boc-His(Boc)-OH", "Boc-Lys(ClZ)-OH", "Boc-Asp(OcHex)-OH", "Boc-Thr(But)-OH", "Boc-Asn(Trt)-OH", "Boc-Gln(Trt)-OH", "Boc-Arg(Pmc)-OH", "Boc-Lys(Boc)-OH", "Boc-His(Boc)-OH", "Boc-Lys(ClZ)-OH", "Boc-Asp(OcHex)-OH", "Boc-Thr(But)-OH", "Boc-Asn(Trt)-OH", "Boc-Gln(Trt)-OH", "Boc-Arg(Pmc)-OH", "Boc-Lys(Boc)-OH", "Boc-His(Boc)-OH", "Boc-Lys(ClZ)-OH", "Boc-Asp(OcHex)-OH", "Boc-Thr(But)-OH", "Boc-Asn(Trt)-OH", "Boc-Gln(Trt)-OH", "Boc-Arg(Pmc)-OH", "Boc-Lys(Boc)-OH", "Boc-His(Boc)-OH", "Boc-Lys(ClZ)-OH", "Boc-Asp(OcHex)-OH", "Boc-Thr(But)-OH", "Boc-Asn(Trt)-OH", "Boc-Gln(Trt)-OH", "Boc-Arg(Pmc)-OH", "Boc-Lys(Boc)-OH", "Boc-His(Boc)-OH", "Boc-Lys(ClZ)-OH", "Boc-Asp(OcHex)-OH", "Boc-Thr(But)-OH", "Boc-Asn(Trt)-OH", "Boc-Gln(Trt)-OH", "Boc-Arg(Pmc)-OH", "Boc-Lys(Boc)-OH", "Boc-His(Boc)-OH", "Boc-Lys(ClZ)-OH", "Boc-Asp(OcHex)-OH", "Boc-Thr(But)-OH", "Boc-Asn(Trt)-OH", "Boc-Gln(Trt)-OH", "Boc-Arg(Pmc)-OH", "Boc-Lys(Boc)-OH", "Boc-His(Boc)-OH", "Boc-Lys(ClZ)-OH", "Boc-Asp(OcHex)-OH", "Boc-Thr(But)-OH", "Boc-Asn(Trt)-OH", "Boc-Gln(Trt)-OH", "Boc-Arg(Pmc)-OH", "Boc-Lys(Boc)-OH", "Boc-His(Boc)-OH", "Boc-Lys(ClZ)-OH", "Boc-Asp(OcHex)-OH", "Boc-Thr(But)-OH", "Boc-Asn(Trt)-OH", "Boc-Gln(Trt)-OH", "Boc-Arg(Pmc)-OH", "Boc-Lys(Boc)-OH", "Boc-His(Boc)-OH", "Boc-Lys(ClZ)-OH", "Boc-Asp(OcHex)-OH", "Boc-Thr(But)-OH", "Boc-Asn(Trt)-OH", "Boc-Gln(Trt)-OH", "Boc-Arg(Pmc)-OH", "Boc-Lys(Boc)-OH", "Boc-His(Boc)-OH", "Boc-Lys(ClZ)-OH", "Boc-Asp(OcHex)-OH", "Boc-Thr(But)-OH", "Boc-Asn(Trt)-OH", "Boc-Gln(Trt)-OH", "Boc-Arg(Pmc)-OH", "Boc-Lys(Boc)-OH", "Boc-His(Boc)-OH", "Boc-Lys(ClZ)-OH", "Boc-Asp(OcHex)-OH", "Boc-Thr(But)-OH", "Boc-Asn(Trt)-OH", "Boc-Gln(Trt)-OH", "Boc-Arg(Pmc)-OH", "Boc-Lys(Boc)-OH", "Boc-His(Boc)-OH", "Boc-Lys(ClZ)-OH", "Boc-Asp(OcHex)-OH", "Boc-Thr(But)-OH", "Boc-Asn(Trt)-OH", "Boc-Gln(Trt)-OH", "Boc-Arg(Pmc)-OH", "Boc-Lys(Boc)-OH", "Boc-His(Boc)-OH", "Boc-Lys(ClZ)-OH", "Boc-Asp(OcHex)-OH", "Boc-Thr(But)-OH", "Boc-Asn(Trt)-OH", "Boc-Gln(Trt)-OH", "Boc-Arg(Pmc)-OH", "Boc-Lys(Boc)-OH", "Boc-His(Boc)-OH", "Boc-Lys(ClZ)-OH", "Boc-Asp(OcHex)-OH", "Boc-Thr(But)-OH", "Boc-Asn(Trt)-OH", "Boc-Gln(Trt)-OH", "Boc-Arg(Pmc)-OH", "Boc-Lys(Boc)-OH", "Boc-His(Boc)-OH", "Boc-Lys(ClZ)-OH", "Boc-Asp(OcHex)-OH", "Boc-Thr(But)-OH", "Boc-Asn(Trt)-OH", "Boc-Gln(Trt)-OH", "Boc-Arg(Pmc)-OH", "Boc-Lys(Boc)-OH", "Boc-His(Boc)-OH", "Boc-Lys(ClZ)-OH", "Boc-Asp(OcHex)-OH", "Boc-Thr(But)-OH", "Boc-Asn(Trt)-OH", "Boc-Gln(Trt)-OH", "Boc-Arg(Pmc)-OH", "Boc-Lys(Boc)-OH", "Boc-His(Boc)-OH", "Boc-Lys(ClZ)-OH", "Boc-Asp(OcHex)-OH", "Boc-Thr(But)-OH", "Boc-Asn(Trt)-OH", "Boc-Gln(Trt)-OH", "Boc-Arg(Pmc)-OH", "Boc-Lys(Boc)-OH", "Boc-His(Boc)-OH", "Boc-Lys(ClZ)-OH", "Boc-Asp(OcHex)-OH", "Boc-Thr(But)-OH", "B | |
CAS番号 |
9076-44-2 |
分子式 |
C31H41N7O6 |
分子量 |
607.7 g/mol |
IUPAC名 |
(2S)-2-[[(1S)-1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]pentan-2-yl]amino]-2-oxoethyl]carbamoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C31H41N7O6/c1-19(2)15-24(27(40)34-22(18-39)16-20-9-5-3-6-10-20)35-28(41)26(23-13-14-33-30(32)36-23)38-31(44)37-25(29(42)43)17-21-11-7-4-8-12-21/h3-12,18-19,22-26H,13-17H2,1-2H3,(H,34,40)(H,35,41)(H,42,43)(H3,32,33,36)(H2,37,38,44)/t22-,23?,24-,25-,26-/m0/s1 |
InChIキー |
MRXDGVXSWIXTQL-HYHFHBMOSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C=O)NC(=O)[C@H](C2CCN=C(N2)N)NC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(C2CCN=C(N2)N)NC(=O)NC(CC3=CC=CC=C3)C(=O)O.CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(C2CCN=C(N2)N)NC(=O)NC(CC3=CC=CC=C3)C(=O)O.CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(C2CCN=C(N2)N)NC(=O)NC(CC3=CC=CC=C3)C(=O)O |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(C2CCN=C(N2)N)NC(=O)NC(CC3=CC=CC=C3)C(=O)O |
外観 |
Solid powder |
その他のCAS番号 |
9076-44-2 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
DB01683; DB 01683; DB-01683; AM-037855; AM 037855; AM037855 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Chymostatin functions as a competitive, slow-binding inhibitor of certain proteases. It primarily targets chymotrypsin-like serine proteases and some cysteine proteases [, , ].
A: Chymostatin forms a reversible, covalent hemiacetal bond with the catalytic serine residue in the active site of chymotrypsin-like proteases. This binding involves a two-step process: initial rapid binding followed by a slow conformational change leading to a stable enzyme-inhibitor complex [, ].
A: The slow-binding nature of chymostatin's inhibition allows for the determination of kinetic parameters such as association (Kon) and dissociation (Koff) rate constants, providing valuable insights into its interaction with target proteases [].
A: Yes, chymostatin demonstrates a higher potency for chymotrypsin compared to cathepsin G, attributed to differences in the association rate constant (Kon) []. This selectivity is further influenced by specific amino acid residues within the active site of target proteases [].
A: Chymostatin has been shown to decrease protein breakdown in muscle tissues, likely by inhibiting lysosomal and calcium-activated proteases []. It has also been implicated in reducing lung cancer cell proliferation by inhibiting cathepsin L [].
A: While the provided research papers do not explicitly state the molecular formula and weight of chymostatin, they describe it as a "peptide-derived aldehyde" [] and a "hydrophobic tetrapeptide aldehyde" []. They also highlight its structural similarity to other known chymostatins and its derivatives.
A: Chymostatin's inhibitory activity is dependent on its aldehyde group, as demonstrated by the loss of activity upon NaBH4 reduction, suggesting susceptibility to reducing conditions []. Additionally, specific information on chymostatin's stability across varying pH, temperature, and storage conditions is not extensively elaborated upon in the provided research.
A: Chymostatin's primary application stems from its ability to inhibit proteases, making it a valuable tool in studying protease-mediated processes like protein degradation, enzyme activation, and disease pathogenesis [, , , , ].
A: Yes, molecular mechanics and semiempirical molecular orbital calculations have been utilized to analyze the binding energy and interaction mechanisms between chymostatin and its target proteases [, ]. These methods provide insights into the structure-activity relationship of chymostatin and its derivatives.
A: Research on synthetic analogues of chymostatin revealed that certain structural features are crucial for its inhibitory activity against specific proteases. For example, replacing phenylalanine with tyrosine in chymostatin derivatives resulted in potent inhibition of both chymotrypsin and papain [, ]. Additionally, modifications influencing the interaction with the S1 subsite of proteases significantly impact chymostatin's potency and selectivity [].
A: One study explored the encapsulation of chymostatin within a self-nanoemulsifying drug delivery system (SNEDDS) to enhance the intestinal permeability of exendin-4 []. This approach highlights the potential of utilizing formulation strategies to overcome limitations associated with chymostatin's delivery and bioavailability.
ANone: The provided research primarily focuses on the biochemical and pharmacological aspects of chymostatin. Specific details regarding SHE regulations and compliance are not discussed in these excerpts.
A: While the research highlights chymostatin's efficacy in vitro [] and in vivo using animal models [, , ], specific details regarding its ADME profile are not extensively covered within these excerpts.
A: Researchers have employed various animal models, including mice and rats, to investigate chymostatin's effects on protein degradation in muscle tissue [], lung cancer cell proliferation [], and its role in cardiovascular function [, ].
ANone: Information regarding chymostatin's toxicity, adverse effects, and long-term safety is not explicitly discussed within the provided research excerpts.
A: One study demonstrated the use of SNEDDS to enhance the intestinal permeability of exendin-4 co-loaded with chymostatin [], suggesting the potential for targeted delivery approaches.
A: The research mentions using techniques such as high-performance liquid chromatography (HPLC) for purifying chymostatin derivatives []. Additionally, enzyme assays using specific substrates are common for determining chymostatin's inhibitory activity against target proteases [, , , , ].
ANone: The provided research primarily focuses on chymostatin's biochemical and pharmacological properties. Specific information regarding its environmental impact, degradation pathways, or mitigation strategies is not discussed within these excerpts.
ANone: While the research highlights the use of chymostatin in various experimental settings, specific details concerning its dissolution rate and solubility in different media are not explicitly provided.
ANone: While the research mentions employing techniques like HPLC and enzyme assays, specific details regarding the validation of these methods are not elaborated upon in the provided excerpts.
ANone: Specific information regarding quality control and assurance procedures during the development, manufacturing, and distribution of chymostatin is not discussed within the provided research.
ANone: The research papers primarily focus on chymostatin's interactions with target proteases and their downstream effects. Specific details regarding its immunogenicity, drug transporter interactions, or effects on metabolizing enzymes are not extensively covered in these excerpts.
ANone: While the research demonstrates the use of chymostatin in cellular and animal models, specific information regarding its long-term biocompatibility and biodegradability is not discussed within the provided research.
A: Several other protease inhibitors, such as leupeptin, antipain, pepstatin, and synthetic analogues, have been investigated for their effects on various biological processes [, , , ]. These compounds offer alternative options for researchers exploring protease inhibition strategies.
ANone: The provided research does not discuss specific strategies for recycling chymostatin or managing its waste.
A: Essential resources include access to purified chymostatin and its analogues, established cell lines and animal models, and techniques such as enzyme assays, protein analysis, and molecular modeling tools [, , , , ].
A: The discovery of chymostatin from Streptomyces and its characterization as a potent protease inhibitor marked a significant milestone [, ]. Research on chymostatin has contributed to our understanding of protease-mediated processes and their roles in various physiological and pathological conditions, paving the way for potential therapeutic interventions targeting specific proteases.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




